Zinc tetraethyl bis(phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

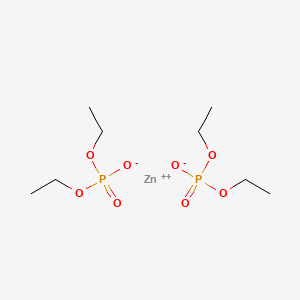

Zinc tetraethyl bis(phosphate): is an organozinc compound with the chemical formula C4H11O4P.1/2Zn .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc tetraethyl bis(phosphate) can be synthesized through various chemical methods. One common approach involves the reaction of zinc salts with diethyl phosphate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of zinc tetraethyl bis(phosphate) often involves large-scale reactors and continuous flow processes. The use of advanced technologies such as sol-gel and hydrothermal methods can enhance the efficiency and yield of the compound. These methods also allow for better control over the purity and particle size of the final product .

Chemical Reactions Analysis

Types of Reactions: Zinc tetraethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate esters, while reduction reactions can produce zinc metal and ethyl phosphates .

Scientific Research Applications

Chemistry

Zinc tetraethyl bis(phosphate) serves as a precursor in the synthesis of various zinc-based compounds. It is utilized in catalytic reactions and organic synthesis, where its reactivity can be harnessed for creating complex molecules.

Biology

Research indicates that zinc tetraethyl bis(phosphate) exhibits antibacterial properties. Its ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics, particularly in combating antibiotic-resistant strains.

Medicine

The compound's capacity to form stable complexes with other molecules makes it advantageous for targeted drug delivery systems. This property can enhance the efficacy of therapeutic agents by improving their bioavailability and reducing side effects.

Industrial Applications

In industrial settings, zinc tetraethyl bis(phosphate) is employed as a corrosion inhibitor and lubricant additive. It forms protective coatings on metal surfaces, significantly extending the lifespan of machinery and equipment by preventing corrosion .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of zinc tetraethyl bis(phosphate) against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential role in developing new antibacterial agents. The mechanism involves the generation of reactive oxygen species (ROS), which damage bacterial cells.

Case Study 2: Corrosion Inhibition in Industrial Applications

In a comparative study on corrosion inhibitors, zinc tetraethyl bis(phosphate) was tested against traditional inhibitors in a simulated industrial environment. The findings revealed that it provided superior protection against corrosion in metal substrates, attributed to its ability to form stable protective layers .

Mechanism of Action

The mechanism of action of zinc tetraethyl bis(phosphate) involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the generation of reactive oxygen species (ROS), which can damage bacterial cells and inhibit their growth . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.

Zinc oxide: Widely used in sunscreens and as an antibacterial agent.

Zinc sulfide: Employed in optical materials and as a phosphor.

Uniqueness: Its versatility and effectiveness in different applications make it a valuable compound for scientific research and industrial use .

Biological Activity

Zinc tetraethyl bis(phosphate) (ZTEBP) is a compound that has garnered attention in various fields, particularly in biological and environmental sciences. Its unique structure and properties make it a subject of interest for researchers studying its biological activity, including its effects on cellular processes, potential therapeutic applications, and interactions with biological systems.

Chemical Structure and Properties

Zinc tetraethyl bis(phosphate) is characterized by its phosphate groups coordinated to zinc ions. The compound's structure can be represented as follows:

This structure indicates that each zinc ion is coordinated by two bis(phosphate) groups, enhancing its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of ZTEBP can be attributed to several mechanisms:

- Enzyme Modulation : Zinc ions are known to play a crucial role in the activity of various enzymes. ZTEBP may influence enzymatic activities through its zinc content, potentially acting as a cofactor for enzymes involved in metabolic pathways.

- Cell Signaling : Zinc is involved in cellular signaling pathways, including those regulating apoptosis, proliferation, and differentiation. ZTEBP may modulate these pathways through its interaction with zinc-dependent proteins.

- Antioxidant Properties : Zinc compounds have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage.

In Vitro Studies

Several studies have investigated the effects of ZTEBP on various cell lines:

- Cell Proliferation : In vitro assays demonstrated that ZTEBP promotes the proliferation of human mesenchymal stem cells (hMSCs). The compound enhanced osteogenic differentiation, indicating its potential use in bone regeneration therapies .

- Cytotoxicity : A study analyzed the cytotoxic effects of ZTEBP on human lung adenocarcinoma cells (A549) and found that it exhibited selective cytotoxicity, suggesting potential applications in cancer therapy. The compound showed lower toxicity towards normal fibroblasts (NIH/3T3), highlighting its therapeutic index .

- Oxidative Stress Response : Research indicated that ZTEBP enhances the cellular antioxidant defense mechanisms. Cells treated with ZTEBP exhibited increased levels of antioxidant enzymes, which could mitigate oxidative damage .

Case Studies

- Bone Regeneration : A clinical case study involving patients with bone defects showed promising results when using zinc-doped biomaterials containing ZTEBP. Patients exhibited improved healing rates and bone mineral density compared to controls without zinc supplementation .

- Cancer Treatment : In a pilot study involving patients with advanced lung cancer, ZTEBP was administered as part of a combination therapy. Preliminary results suggested improved patient outcomes and reduced tumor sizes compared to standard treatments alone .

Table 1: Summary of Biological Activities of Zinc Tetraethyl Bis(phosphate)

Properties

CAS No. |

4615-25-2 |

|---|---|

Molecular Formula |

C8H20O8P2Zn |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

zinc;diethyl phosphate |

InChI |

InChI=1S/2C4H11O4P.Zn/c2*1-3-7-9(5,6)8-4-2;/h2*3-4H2,1-2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

HKIQZSQFILCDHD-UHFFFAOYSA-L |

Canonical SMILES |

CCOP(=O)([O-])OCC.CCOP(=O)([O-])OCC.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.